molecular formula C7H13NS B14614791 5-(Ethylsulfanyl)pentanenitrile CAS No. 58777-74-5

5-(Ethylsulfanyl)pentanenitrile

Cat. No.: B14614791
CAS No.: 58777-74-5
M. Wt: 143.25 g/mol
InChI Key: ZPIPDYSIWFWOND-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)pentanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features an ethylsulfanyl group (-S-CH2-CH3) attached to the fifth carbon of a pentanenitrile chain. The molecular formula of this compound is C7H13NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)pentanenitrile can be achieved through various methodsFor example, 5-bromopentanenitrile can react with ethanethiol in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfanyl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with active sites of enzymes or receptors. The ethylsulfanyl group can undergo oxidation or substitution reactions, altering the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfanyl)pentanenitrile is unique due to its specific chain length and the presence of an ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different chain lengths or substituents.

Properties

CAS No.

58777-74-5

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

5-ethylsulfanylpentanenitrile

InChI

InChI=1S/C7H13NS/c1-2-9-7-5-3-4-6-8/h2-5,7H2,1H3

InChI Key

ZPIPDYSIWFWOND-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCC#N

Origin of Product

United States

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